molecular formula C11H13ClFNO2 B2646417 Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride CAS No. 2253638-70-7

Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride

Cat. No.: B2646417
CAS No.: 2253638-70-7
M. Wt: 245.68
InChI Key: NFURYPZLFLMPSC-UHFFFAOYSA-N
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Description

Evolution of Fluorinated Tetrahydroisoquinolines in Medicinal Chemistry

Fluorination has long been recognized as a transformative strategy for optimizing bioactive molecules, particularly within the THIQ family. Early studies demonstrated that fluorine substitution at strategic positions modulates electronic properties, bioavailability, and target engagement. For instance, 3-methyl-THIQ derivatives exhibited potent inhibition of phenylethanolamine N-methyltransferase (PNMT), but their utility was limited by off-target alpha-2 adrenoceptor activity. Fluorination of the methyl group reduced the amine pKa from 9.53 (CH3) to 4.88 (CF3), diminishing adrenoceptor affinity while retaining PNMT inhibitory activity. This pivotal finding underscored fluorine’s dual role in fine-tuning steric and electronic parameters.

The introduction of fluorine at the 8-position of THIQ frameworks, as seen in Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate, emerged from efforts to enhance metabolic stability and blood-brain barrier permeability. Comparative studies revealed that 8-fluoro substitution stabilizes the THIQ core against oxidative degradation while maintaining planar geometry for optimal receptor binding. The methyl ester at position 5 further augments solubility, enabling efficient pharmacokinetic profiling in preclinical models.

Table 1: Key Fluorinated THIQ Derivatives and Their Pharmacological Attributes

Compound Fluorine Position Key Modification Biological Activity Source
3-Methyl-THIQ 3-CH3 Non-fluorinated PNMT inhibition, alpha-2 affinity
8-Fluoro-DHIQ 8-F Dihydroisoquinoline core CNS drug precursor
Methyl 8-Fluoro-THIQ-5-COO− 8-F, 5-COOCH3 Ester functionalization Enhanced solubility, BBB penetration

Research Timeline and Academic Milestones

The synthesis of 8-fluoro-THIQ derivatives has evolved through iterative methodological advancements:

  • 2006 : Landmark study on fluorination’s pKa effects in 3-methyl-THIQs, establishing fluorine’s role in reducing off-target receptor interactions.
  • 2015 : Development of enantiospecific fluorination techniques using alkyl boronic esters, enabling precise stereochemical control in THIQ analogs.
  • 2018 : First reported synthesis of 8-fluoro-3,4-dihydroisoquinoline via directed ortho-lithiation, a precursor to Methyl 8-fluoro-THIQ-5-carboxylate.
  • 2023 : Comprehensive review highlighting 8-fluoro-THIQs as pivotal intermediates for antitumor and neuroactive agents.

These milestones reflect a shift from empirical modification to rational design, leveraging fluorine’s unique physicochemical properties.

Position within Tetrahydroisoquinoline-Based Pharmacological Research

Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate occupies a niche within THIQ research due to its structural duality:

  • Fluorine as a Bioisostere : The 8-fluoro substituent mimics hydroxyl groups in hydrogen-bonding interactions while conferring metabolic resistance, critical for CNS-targeted therapies.
  • Ester as a Prodrug Enabler : The 5-carboxylate ester enhances membrane permeability, with in vivo hydrolysis yielding active carboxylic acid metabolites.

Comparative analyses with non-fluorinated analogs reveal superior binding affinities for glutamate receptors (e.g., GluN2B subunit selectivity), positioning this compound as a scaffold for neurodegenerative disease therapeutics.

Strategic Importance in Drug Discovery Programs

The compound’s strategic value lies in its modularity and adaptability:

  • Synthetic Versatility : Directed ortho-lithiation protocols allow efficient introduction of diverse substituents at positions 1 and 8, enabling rapid SAR exploration.
  • Targeted Delivery : Fluorine’s electronegativity enhances interactions with hydrophobic binding pockets, as evidenced in opioid receptor modulators.
  • Scalability : Recent optimizations in triflation and carbamate cleavage steps have improved yields for gram-scale synthesis, addressing prior scalability challenges.

Table 2: Synthetic Routes to Methyl 8-Fluoro-THIQ-5-Carboxylate Hydrochloride

Step Reaction Key Reagents/Conditions Yield (%) Reference
1 Directed ortho-lithiation LDA, -78°C, Et2O 78
2 Fluorine introduction NFSI, CuI, DMF 65
3 Esterification Methyl chloroformate, K2CO3 92
4 Hydrochloride salt formation HCl (g), EtOAc Quant.

Properties

IUPAC Name

methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2.ClH/c1-15-11(14)8-2-3-10(12)9-6-13-5-4-7(8)9;/h2-3,13H,4-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFURYPZLFLMPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCNCC2=C(C=C1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 8-fluoro-1,2,3,4-tetrahydroisoquinoline and methyl chloroformate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the esterification process.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the process is scaled up using industrial reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols.

Scientific Research Applications

Antineoplastic Activity

Recent studies have highlighted the potential of tetrahydroisoquinoline derivatives as anticancer agents. Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate; hydrochloride has been investigated for its antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown significant activity against melanoma and other solid tumors by inhibiting key signaling pathways involved in cancer progression .

Neuroprotective Effects

The neuroprotective properties of tetrahydroisoquinoline derivatives have been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. These compounds may exert protective effects on neuronal cells by modulating neurotransmitter systems and reducing oxidative stress . The specific role of methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate; hydrochloride in these pathways remains an area of ongoing research.

Antimicrobial Properties

Tetrahydroisoquinolines have also been studied for their antimicrobial activities. Preliminary findings suggest that methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate; hydrochloride may possess inhibitory effects against a range of pathogenic microorganisms. This makes it a candidate for further investigation in the development of new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate; hydrochloride. Variations in the molecular structure can significantly influence its biological activity. Research has demonstrated that modifications to the fluorine substituent and carboxylate group can enhance or diminish the compound's therapeutic potential .

Case Study 1: Anticancer Activity

In a study evaluating various tetrahydroisoquinoline derivatives for anticancer properties, methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate; hydrochloride demonstrated significant cytotoxicity against melanoma cell lines (SK-MEL-29 and SK-MEL-5). The IC50_{50} values were notably low compared to standard chemotherapeutic agents, indicating its potential as a novel anticancer drug .

Case Study 2: Neuroprotection

A recent investigation into neuroprotective agents found that tetrahydroisoquinoline derivatives could prevent neuronal death induced by oxidative stress. Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate; hydrochloride was shown to reduce apoptosis markers in neuronal cell cultures exposed to neurotoxic agents .

Mechanism of Action

The mechanism of action of Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Tetrahydroisoquinoline Core

5-Trifluoromethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 1074764-69-4)
  • Molecular Formula : C₁₀H₁₀F₃N·HCl
  • Molecular Weight : 237.7 g/mol
  • Key Differences : The trifluoromethyl (-CF₃) group at the 5-position enhances electron-withdrawing effects compared to the methyl ester (-COOCH₃) in the target compound. This substitution increases lipophilicity and metabolic stability, making it favorable for CNS-targeting drug candidates.
5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 799274-05-8)
  • Molecular Formula : C₉H₁₀ClN·HCl
  • Molecular Weight : 203.9 g/mol
  • Key Differences : A chlorine atom replaces the fluorine and methyl ester groups. Chlorine’s larger atomic radius and polarizability may alter binding affinity in receptor interactions compared to fluorine.
8-Fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride (CAS: 2460749-65-7)
  • Molecular Formula: C₁₀H₁₀FNO₂·HCl
  • Molecular Weight : 231.7 g/mol
  • Key Differences : The carboxylic acid (-COOH) at the 5-position increases polarity and aqueous solubility compared to the methyl ester (-COOCH₃) in the target compound. This impacts bioavailability and pharmacokinetics.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Functional Groups Predicted Solubility
Target Compound 259.7 -COOCH₃, -F Moderate (ester enhances lipophilicity)
5-Trifluoromethyl analog 237.7 -CF₃ Low (highly lipophilic)
5-Chloro analog 203.9 -Cl Moderate (polarizable halogen)
5-Carboxylic acid analog 231.7 -COOH High (ionizable at physiological pH)

Biological Activity

Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride is a derivative of the tetrahydroisoquinoline (THIQ) class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Information

  • IUPAC Name : Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride
  • Molecular Formula : C11_{11}H13_{13}ClFNO2_2
  • Molecular Weight : 246 Da
  • CAS Number : 2253638-70-7
  • LogP : 1.72
  • Polar Surface Area : 38 Ų
PropertyValue
Molecular FormulaC11_{11}H13_{13}ClFNO2_2
Molecular Weight246 Da
LogP1.72
Polar Surface Area38 Ų
CAS Number2253638-70-7

Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate exhibits its biological effects primarily through interaction with various molecular targets. The presence of the fluorine atom enhances its binding affinity and stability compared to non-fluorinated analogs.

Research indicates that THIQ derivatives can modulate multiple biochemical pathways, including:

  • Neurotransmitter Receptors : Interaction with dopamine and serotonin receptors may contribute to neuroprotective effects.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in neurodegenerative diseases or cancer pathways.

Therapeutic Applications

The compound shows promise in several therapeutic areas:

  • Neurodegenerative Disorders : THIQ derivatives have been studied for their neuroprotective properties and ability to modulate neurotransmitter systems.
  • Cancer Therapy : Certain analogs have demonstrated efficacy as Bcl-2 inhibitors, promoting apoptosis in cancer cells .
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens .

Study on Neuroprotective Effects

A study published in RSC Advances explored the neuroprotective potential of THIQ analogs, highlighting their ability to protect neuronal cells from oxidative stress and apoptosis. The findings indicated that methyl 8-fluoro derivatives could significantly reduce reactive oxygen species (ROS) levels in neuronal cell cultures .

Anticancer Activity Research

Recent research focused on the anticancer properties of THIQ derivatives demonstrated that specific compounds could induce apoptosis in Jurkat cells through caspase activation pathways. The study reported an IC50 value of approximately 5.2 µM against Bcl-2 proteins, indicating strong binding affinity and potential as a therapeutic agent .

Table 2: Summary of Biological Activities

Activity TypeObservations
NeuroprotectiveReduces oxidative stress and apoptosis
AnticancerInduces apoptosis via Bcl-2 inhibition
AntimicrobialPotential activity against various pathogens

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride in laboratory settings?

  • Methodological Answer :

  • Hazard Identification : The compound is classified under GHS for acute toxicity (oral, dermal), skin/eye irritation, and respiratory hazards. Use PPE including nitrile gloves, chemical-resistant lab coats, and safety goggles .
  • Ventilation : Ensure local exhaust ventilation to limit airborne exposure. For high-concentration handling, use respiratory protection (e.g., OV/AG/P99 filters) .
  • Spill Management : Avoid dust generation; use inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers confirm the structural integrity of Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (pH 2.5 with TFA) to assess purity (>95%) .
  • NMR : Compare 1H^1H- and 13C^{13}C-NMR spectra to reference standards (e.g., δ 2.8–3.2 ppm for tetrahydroisoquinoline protons) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]+ at m/z 256.2) .

Q. What storage conditions are optimal for maintaining the stability of this compound?

  • Methodological Answer :

  • Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Monitor humidity (<30% RH) using desiccants .

Advanced Research Questions

Q. How can synthetic routes for Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride be optimized to reduce by-products?

  • Methodological Answer :

  • Reaction Optimization :
  • Use Pd-catalyzed coupling for fluorination to minimize unreacted intermediates .
  • Purify via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • By-Product Analysis : Employ LC-MS to identify impurities (e.g., de-esterified analogs) and adjust reaction stoichiometry .

Q. What in vitro models are suitable for assessing the neurotoxic potential of this compound?

  • Methodological Answer :

  • Cell Models : Use SH-SY5Y neuroblastoma cells to evaluate mitochondrial dysfunction (via MTT assay) and ROS production .
  • Mechanistic Studies : Measure dopamine transporter (DAT) inhibition using 3H^3H-dopamine uptake assays, referencing MPTP-induced parkinsonism models .

Q. How can researchers resolve contradictions in reported toxicological data for this compound?

  • Methodological Answer :

  • Data Reconciliation :
  • Perform dose-response studies across multiple cell lines (e.g., HepG2 for hepatotoxicity, primary neurons for neurotoxicity) .
  • Validate findings using OECD-compliant assays (e.g., Ames test for mutagenicity) .
  • Meta-Analysis : Cross-reference IARC and ACGIH classifications to align with regulatory guidelines .

Q. What strategies are effective for metabolic profiling of Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human or rat) and analyze metabolites via LC-QTOF-MS. Monitor Phase I oxidation (e.g., hydroxylation) and Phase II glucuronidation .
  • Isotope Tracing : Use 19F^{19}F-NMR to track fluorine-containing metabolites .

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